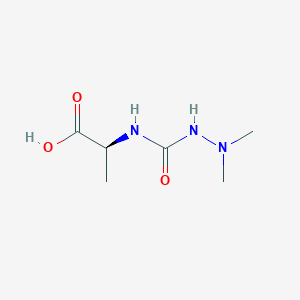
N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine is an organic compound with a unique structure that includes a hydrazinecarbonyl group attached to an alanine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine typically involves the reaction of L-alanine with 2,2-dimethylhydrazinecarbonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazinecarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine exerts its effects involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- N-(2,2-Dimethylhydrazinecarbonyl)-L-valine
- N-(2,2-Dimethylhydrazinecarbonyl)-L-leucine
- N-(2,2-Dimethylhydrazinecarbonyl)-L-isoleucine
Uniqueness
N-(2,2-Dimethylhydrazinecarbonyl)-L-alanine is unique due to its specific structure and the presence of the alanine backbone, which imparts distinct biochemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
591753-81-0 |
|---|---|
分子式 |
C6H13N3O3 |
分子量 |
175.19 g/mol |
IUPAC名 |
(2S)-2-(dimethylaminocarbamoylamino)propanoic acid |
InChI |
InChI=1S/C6H13N3O3/c1-4(5(10)11)7-6(12)8-9(2)3/h4H,1-3H3,(H,10,11)(H2,7,8,12)/t4-/m0/s1 |
InChIキー |
DCBMNDVMFVUUBA-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)NN(C)C |
正規SMILES |
CC(C(=O)O)NC(=O)NN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-[2-(Methylamino)(oxo)acetamido]anilino}(oxo)acetic acid](/img/structure/B14242935.png)
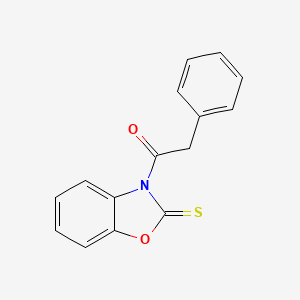


![1,7-Dioxaspiro[4.4]nonane-2,6-dione, (5R)-](/img/structure/B14242957.png)
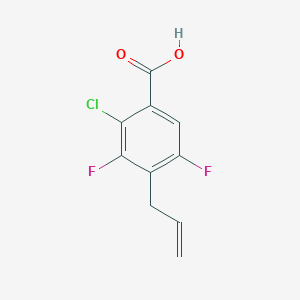
![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
![1h-Pyrrolo[2,1-c][1,4]oxazocine](/img/structure/B14242974.png)
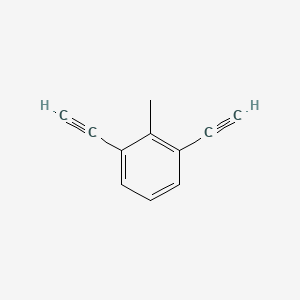
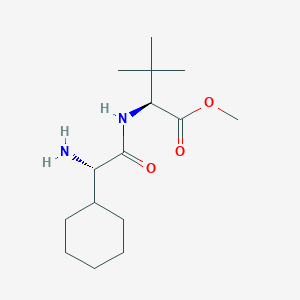
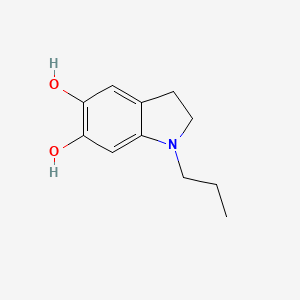
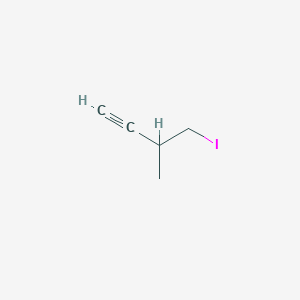

![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
